molecular formula C23H19ClN2S B11095886 N-((2E)-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine

N-((2E)-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine

Cat. No.: B11095886
M. Wt: 390.9 g/mol
InChI Key: SPIPLXQVPKKWIM-UHFFFAOYSA-N
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Description

N-((2E)-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine is a complex organic compound that features a thiazole ring, chlorophenyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2E)-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and methylphenyl groups. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of automated reactors to ensure precise control over reaction conditions. The scalability of these methods is crucial for producing the compound in large quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

N-((2E)-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines.

Scientific Research Applications

N-((2E)-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-((2E)-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((2E)-4-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine
  • N-((2E)-4-(4-fluorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine

Uniqueness

N-((2E)-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C23H19ClN2S

Molecular Weight

390.9 g/mol

IUPAC Name

N-benzyl-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C23H19ClN2S/c1-17-7-13-21(14-8-17)26-22(19-9-11-20(24)12-10-19)16-27-23(26)25-15-18-5-3-2-4-6-18/h2-14,16H,15H2,1H3

InChI Key

SPIPLXQVPKKWIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CSC2=NCC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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